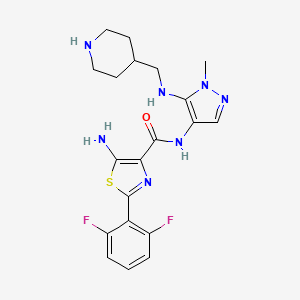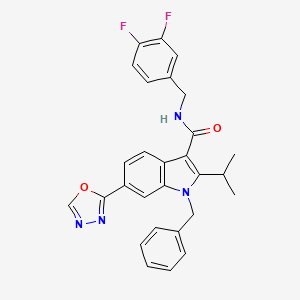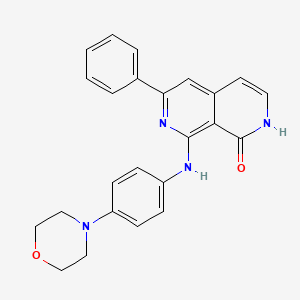
5-amino-2-(2,6-difluorophenyl)-N-(1-methyl-5-(piperidin-4-ylmethylamino)-1H-pyrazol-4-yl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US8669361, 105” is a pyrazol-4-yl-heterocyclyl-carboxamide compound. This compound is known for its potential use as a kinase inhibitor, specifically targeting PIM kinases. PIM kinases are a group of serine/threonine kinases involved in various cellular processes, including cell growth, survival, and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazol-4-yl-heterocyclyl-carboxamide compounds typically involves the reaction of pyrazole derivatives with heterocyclic amines under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide, and catalysts like palladium on carbon or copper iodide. The reaction is usually carried out at elevated temperatures, ranging from 80°C to 150°C, to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs. Purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
The compound “US8669361, 105” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and temperatures ranging from 25°C to 100°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include solvents like ethanol or tetrahydrofuran and temperatures ranging from 0°C to 50°C.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds .
Scientific Research Applications
The compound “US8669361, 105” has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in studies to understand the role of PIM kinases in cellular processes and to develop new inhibitors for therapeutic purposes.
Medicine: Investigated for its potential use in treating diseases such as cancer, where PIM kinases are known to play a role in tumor growth and survival.
Mechanism of Action
The compound “US8669361, 105” exerts its effects by inhibiting PIM kinases. PIM kinases are involved in various signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting these kinases, the compound can disrupt these pathways, leading to reduced cell growth and increased apoptosis (programmed cell death). The molecular targets of this compound include the ATP-binding sites of PIM kinases, where it competes with ATP to inhibit kinase activity .
Comparison with Similar Compounds
Similar Compounds
US9682991: Tricyclic compounds for use as kinase inhibitors.
US8889696: Substituted pyrido[2,3-d]pyrimidin-7(8H)-ones with therapeutic uses.
US8829193: PIM kinase inhibitors and methods of their use.
US9321756: Azole compounds as PIM inhibitors.
Uniqueness
The compound “US8669361, 105” is unique due to its specific structure, which allows it to selectively inhibit PIM kinases with high potency. This selectivity makes it a valuable tool in research and potential therapeutic applications, as it can target specific pathways involved in disease processes without affecting other kinases .
Properties
Molecular Formula |
C20H23F2N7OS |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
5-amino-2-(2,6-difluorophenyl)-N-[1-methyl-5-(piperidin-4-ylmethylamino)pyrazol-4-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H23F2N7OS/c1-29-18(25-9-11-5-7-24-8-6-11)14(10-26-29)27-19(30)16-17(23)31-20(28-16)15-12(21)3-2-4-13(15)22/h2-4,10-11,24-25H,5-9,23H2,1H3,(H,27,30) |
InChI Key |
QVHWRVHLJFUJKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=C(C=CC=C3F)F)N)NCC4CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-[5-(4-Carbamimidoylphenoxy)carbonylfuran-2-yl]-2-methylpropanoyl]-(carboxymethyl)amino]acetic acid](/img/structure/B10836711.png)

![3-amino-N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide](/img/structure/B10836744.png)
![4-(1,3-benzothiazol-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B10836749.png)
![3-[3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(6-amino-2,3,4,5-tetrahydropyridin-3-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide](/img/structure/B10836755.png)

![(2S)-N-hydroxy-3-[(4-phenylmethoxyphenyl)sulfonylamino]-2-pyrrolidin-1-ylpropanamide](/img/structure/B10836761.png)
![N-[4-[(3R,4R)-3-amino-4-hydroxypiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B10836765.png)
![7-Bromo-1,10-dihydropyrrolo[2,3-a]carbazole](/img/structure/B10836773.png)

![(3R,4S)-3-amino-1-[3-[[2-(2,6-difluorophenyl)quinazolin-8-yl]amino]pyridin-4-yl]piperidin-4-ol](/img/structure/B10836789.png)
![N-[4-[(3R,4R)-3-amino-4-fluoropiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B10836790.png)
![(2S)-N-hydroxy-3-[[4-(naphthalen-2-ylmethoxy)phenyl]sulfonylamino]-2-piperidin-1-ylpropanamide](/img/structure/B10836792.png)
![5-[[6-(1,3-Difluoropropan-2-yloxy)-1-(1-formylpiperidin-4-yl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-2-phenylbenzonitrile](/img/structure/B10836799.png)
